2-methoxy-4-{(E)-[2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenyl 2-methylbenzoate
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Overview
Description
2-METHOXY-4-[(E)-[2-(4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 2-METHYLBENZOATE is a complex organic compound that features a thiazole ring, a hydrazone linkage, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-[(E)-[2-(4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 2-METHYLBENZOATE typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, followed by the formation of the hydrazone linkage, and finally the esterification to form the benzoate ester. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-[(E)-[2-(4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 2-METHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler or more saturated compounds .
Scientific Research Applications
2-METHOXY-4-[(E)-[2-(4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 2-METHYLBENZOATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-METHOXY-4-[(E)-[2-(4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 2-METHYLBENZOATE involves its interaction with specific molecular targets. The thiazole ring and hydrazone linkage play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (Vitamin B1), exhibit various biological activities.
Hydrazone Derivatives: Compounds with hydrazone linkages are known for their antimicrobial and anticancer properties.
Benzoate Esters: Compounds with benzoate ester groups are used in various industrial applications, including as preservatives and plasticizers .
Uniqueness
2-METHOXY-4-[(E)-[2-(4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 2-METHYLBENZOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C19H17N3O4S |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[(E)-(4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl]phenyl] 2-methylbenzoate |
InChI |
InChI=1S/C19H17N3O4S/c1-12-5-3-4-6-14(12)18(24)26-15-8-7-13(9-16(15)25-2)10-20-22-19-21-17(23)11-27-19/h3-10H,11H2,1-2H3,(H,21,22,23)/b20-10+ |
InChI Key |
KRTZWYFEPMKHPZ-KEBDBYFISA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)/C=N/N=C/3\NC(=O)CS3)OC |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)C=NN=C3NC(=O)CS3)OC |
Origin of Product |
United States |
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